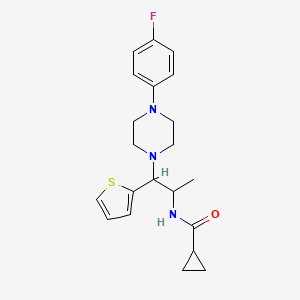

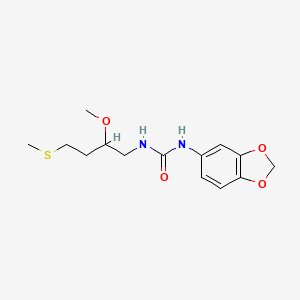

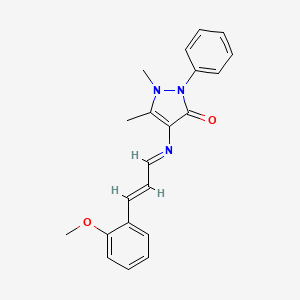

![molecular formula C16H12N4O2S2 B2950954 2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-24-8](/img/structure/B2950954.png)

2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and nucleophilic substitutions . The reaction progress was often monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide was found to have a melting point of 210–214 °C .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activities

Some compounds related to the thiazole ring have been found to have significant analgesic (pain-relieving) and anti-inflammatory activities . This makes them potential candidates for the development of new pain and inflammation management drugs .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . For example, they have been found to be effective against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activity . This means they could potentially be used in the treatment of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective activity . This means they could potentially be used in the treatment of neurological disorders.

Mécanisme D'action

Target of Action

Thiazole derivatives are known to have diverse biological activities and can interact with a variety of targets . For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

For example, some thiazole derivatives can inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and other mediators of inflammation .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, by inhibiting COX enzymes, they can disrupt the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and other inflammatory mediators . Other thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. For example, thiazole derivatives that inhibit COX enzymes can reduce inflammation and pain . Other thiazole derivatives can induce cell apoptosis, which could potentially be used in the treatment of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s solubility and therefore its bioavailability .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities and potential applications. For instance, benzothiazole derivatives have been studied for their anti-tubercular activities , suggesting potential therapeutic applications for this class of compounds.

Propriétés

IUPAC Name |

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c1-8-4-3-5-11-12(8)18-15(24-11)19-13(21)10-6-17-16-20(14(10)22)7-9(2)23-16/h3-7H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUFJOUXVKOVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN=C4N(C3=O)C=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

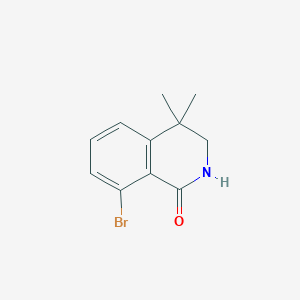

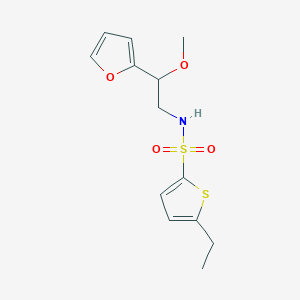

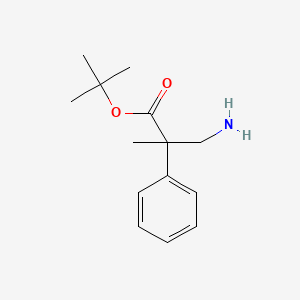

![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

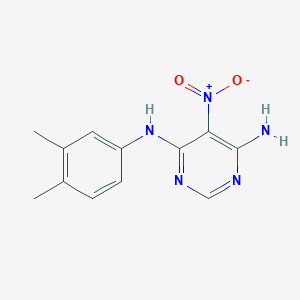

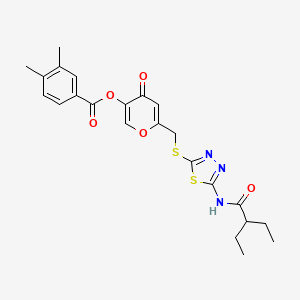

![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)

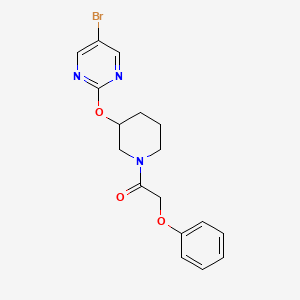

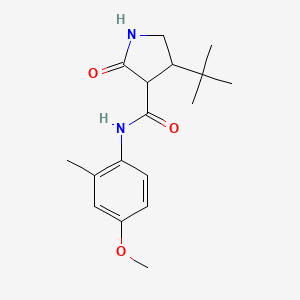

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

![ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate](/img/structure/B2950893.png)